![molecular formula C14H20FN3O B7586077 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide](/img/structure/B7586077.png)
2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide, also known as FLX-787, is a novel compound that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in 2010 by a team of researchers led by Dr. Andrew Knox at the University of Liverpool. Since then, FLX-787 has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide is not fully understood, but it is believed to act on the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a calcium-permeable ion channel that is involved in a variety of physiological processes, including pain sensation, osmoregulation, and mechanosensation. 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has been shown to inhibit TRPV4 activity, which may explain its therapeutic effects in neuromuscular disorders and neuropathic pain.
Biochemical and Physiological Effects:
2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has been shown to have a variety of biochemical and physiological effects, including inhibition of TRPV4 activity, reduction of muscle cramps, and analgesic effects in animal models of neuropathic pain. Additionally, 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has been shown to improve muscle function in animal models of ALS and other neuromuscular disorders. These effects are thought to be mediated through the inhibition of TRPV4 activity, but further research is needed to fully understand the biochemical and physiological effects of 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide.
Avantages Et Limitations Des Expériences En Laboratoire
2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has several advantages for use in scientific research, including high purity and yield, and well-established synthesis methods. Additionally, 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has been extensively studied in preclinical models, making it a valuable tool for investigating the mechanisms of neuromuscular disorders and neuropathic pain. However, one limitation of 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide is that its mechanism of action is not fully understood, which may limit its usefulness in certain research applications.
Orientations Futures
There are several future directions for research on 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide, including further investigation of its mechanism of action, optimization of its therapeutic potential, and clinical trials in humans. Additionally, 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide may have potential applications in the treatment of other diseases, such as osteoarthritis and inflammatory bowel disease. Further research is needed to fully understand the potential applications of 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide in these and other diseases.
Méthodes De Synthèse
The synthesis of 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide involves a multi-step process that begins with the reaction of 2,3-dichloroquinoxaline with 2,2-dimethylpropan-1-amine to form 2-(2,2-dimethylpropylamino)-3-chloroquinoxaline. This intermediate is then reacted with 6-fluoro-4-methyl-1,2-diaminobenzene to form the final product, 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide. The synthesis of 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including amyotrophic lateral sclerosis (ALS), neuropathic pain, and muscle cramps. In preclinical studies, 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has been shown to improve muscle function and reduce muscle cramps in animal models of ALS and other neuromuscular disorders. Additionally, 2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide has been shown to have analgesic effects in animal models of neuropathic pain.
Propriétés
IUPAC Name |
2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O/c1-10(2)16-14(19)9-18-7-6-17(3)13-8-11(15)4-5-12(13)18/h4-5,8,10H,6-7,9H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGZGNODZBGOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCN(C2=C1C=CC(=C2)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.